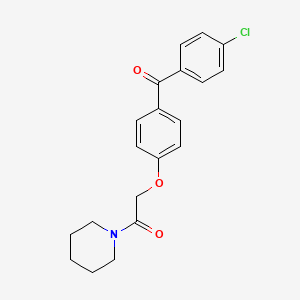

Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)-

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- follows the established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and aromatic systems. The primary name designates piperidine as the parent heterocyclic structure, with position 1 indicating the nitrogen atom's substitution site. The systematic naming approach recognizes the hierarchical priority of functional groups, where the piperidine ring serves as the principal chain due to its heterocyclic nature.

The complete International Union of Pure and Applied Chemistry name reflects the compound's complex architecture through a sequential description of substituent groups attached to the piperidine nitrogen. The phenoxyacetyl portion represents an acetyl group that has been modified through ether linkage to a phenyl ring, while the 4-chlorobenzoyl component indicates a benzoyl moiety with chlorine substitution at the para position. This naming convention ensures unambiguous identification of the compound's structure and facilitates clear communication within the scientific community.

Alternative nomenclature systems recognize this compound through various synonyms that emphasize different structural aspects. The designation "2-[4-(4-chlorobenzoyl)phenoxy]-1-piperidin-1-ylethanone" highlights the ethanone functional group and the specific positioning of the chlorobenzoyl substituent. These alternative naming approaches provide flexibility in describing the compound while maintaining consistency with established chemical nomenclature principles.

Molecular Architecture: Piperidine Core Modifications

The molecular architecture of Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- demonstrates sophisticated modifications to the fundamental piperidine core structure, which consists of a six-membered saturated heterocyclic ring containing one nitrogen atom. The basic piperidine framework, with molecular formula (CH₂)₅NH, undergoes extensive derivatization at the nitrogen position to accommodate the complex substituent groups that define this particular compound.

The piperidine ring adopts a chair conformation that provides optimal spatial arrangement for the attached functional groups. This conformational preference influences the overall three-dimensional structure of the molecule and affects the relative positioning of the phenoxyacetyl and chlorobenzoyl components. The nitrogen atom's hybridization state and its role as a nucleophilic center facilitate the formation of the amide bond that connects the elaborate substituent to the heterocyclic core.

Structural analysis reveals that the core piperidine ring maintains its characteristic properties while serving as a stable foundation for the complex substituent arrangement. The six-membered ring's inherent flexibility allows for conformational adjustments that optimize intermolecular interactions and overall molecular stability. The modification pattern represents a sophisticated approach to heterocyclic chemistry that preserves the essential characteristics of the piperidine scaffold while introducing new chemical functionalities.

| Structural Component | Molecular Formula | Key Features |

|---|---|---|

| Piperidine Core | C₅H₁₁N | Six-membered saturated heterocycle |

| Complete Compound | C₂₀H₂₀ClNO₃ | Molecular weight 357.83 g/mol |

| Substituent Groups | C₁₅H₉ClO₃ | Phenoxyacetyl and chlorobenzoyl components |

Substituent Analysis: Phenoxyacetyl and 4-Chlorobenzoyl Functional Groups

The phenoxyacetyl substituent represents a sophisticated functional group that combines an acetyl moiety with a phenyl ether linkage, creating a unique chemical environment within the overall molecular structure. This substituent introduces both carbonyl and ether functionalities that significantly influence the compound's chemical and physical properties. The phenoxyacetyl group's structural characteristics derive from phenoxyacetic acid derivatives, which are known for their distinct chemical reactivity patterns and their role in various synthetic transformations.

The acetyl component of the phenoxyacetyl group provides a reactive carbonyl center that can participate in various chemical interactions and serves as a point of attachment to the piperidine nitrogen. The phenyl ether portion introduces aromatic character and extends the molecular framework through the creation of additional π-electron systems. This combination of functional groups creates a versatile chemical entity that can engage in multiple types of intermolecular interactions.

The 4-chlorobenzoyl functional group contributes significant structural complexity through the presence of both aromatic and carbonyl characteristics enhanced by halogen substitution. The chlorine atom's position at the para location of the benzene ring creates a distinctive electronic environment that affects the entire substituent's reactivity profile. The 4-chlorobenzoic acid derivatives, from which this substituent originates, are characterized by their stability and well-defined chemical properties.

The integration of both phenoxyacetyl and 4-chlorobenzoyl groups within a single molecular framework creates a complex substituent system that significantly modifies the parent piperidine structure. The spatial arrangement of these groups influences the overall molecular geometry and creates specific sites for potential chemical interactions. The presence of multiple aromatic rings introduces substantial rigidity to portions of the molecular structure while maintaining flexibility at the piperidine core.

| Functional Group | Chemical Formula | Structural Features | Electronic Effects |

|---|---|---|---|

| Phenoxyacetyl | C₈H₇O₂ | Acetyl linked to phenyl ether | Electron-withdrawing carbonyl |

| 4-Chlorobenzoyl | C₇H₄ClO | Para-chlorinated benzoyl | Halogen electron-withdrawal |

| Combined System | C₁₅H₁₁ClO₃ | Dual aromatic substitution | Complex electronic distribution |

Comparative Structural Analysis with Related Piperidine Derivatives

Comparative analysis of Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- with related piperidine derivatives reveals distinctive structural features that distinguish this compound within the broader family of piperidine-based molecules. The compound 4-(4-Chlorobenzoyl)piperidine, with molecular formula C₁₂H₁₄ClNO, represents a simpler structural analog that lacks the phenoxyacetyl component but retains the chlorobenzoyl substitution pattern. This structural comparison highlights the increased complexity introduced by the phenoxyacetyl group and its impact on the overall molecular architecture.

Examination of 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid demonstrates an alternative substitution pattern where the chlorobenzoyl group remains attached to the piperidine nitrogen, but additional carboxylic acid functionality is introduced at the 4-position of the ring. This compound, with molecular formula C₁₃H₁₄ClNO₃, illustrates how different functionalization strategies can modify the piperidine scaffold while maintaining certain common structural elements.

The compound 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine represents another structural variation that incorporates chlorophenoxy substitution through an ethyl linker rather than the acetyl connection found in the target compound. This alternative exhibits molecular formula C₁₄H₂₀ClNO and demonstrates how different linking strategies can modify the spatial relationship between the piperidine core and aromatic substituents.

Patent literature reveals numerous piperidine derivatives that share structural similarities with the target compound, particularly in the context of pharmaceutical applications. These related structures often incorporate various aromatic substitution patterns and different linking groups that connect the piperidine core to complex substituent systems. The diversity of these structural modifications illustrates the versatility of the piperidine scaffold in supporting elaborate chemical functionalities.

| Compound | Molecular Formula | Key Structural Differences | Structural Complexity |

|---|---|---|---|

| 4-(4-Chlorobenzoyl)piperidine | C₁₂H₁₄ClNO | Lacks phenoxyacetyl group | Moderate |

| 1-(4-Chlorobenzoyl)piperidine-4-carboxylic acid | C₁₃H₁₄ClNO₃ | Additional carboxylic acid functionality | High |

| 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperidine | C₁₄H₂₀ClNO | Ethyl linker instead of acetyl | Moderate |

| Target Compound | C₂₀H₂₀ClNO₃ | Complete phenoxyacetyl substitution | Very High |

Properties

IUPAC Name |

2-[4-(4-chlorobenzoyl)phenoxy]-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c21-17-8-4-15(5-9-17)20(24)16-6-10-18(11-7-16)25-14-19(23)22-12-2-1-3-13-22/h4-11H,1-3,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJECDWXETQDEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962164 | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42018-56-4 | |

| Record name | Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(4-Chlorobenzoyl)phenoxy]-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Piperidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article focuses on the compound Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- , exploring its biological activity through various studies and findings.

Overview of Piperidine Derivatives

Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. It serves as a core structure in many pharmacologically active compounds. The modification of piperidine can lead to significant changes in its biological properties, making it a versatile scaffold in drug design.

Anti-inflammatory Properties

Research has indicated that certain piperidine derivatives exhibit anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. For instance, studies have shown that compounds with piperidine moieties can significantly reduce IL-1β release in LPS/ATP-stimulated human macrophages, suggesting their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Piperidine Derivatives

| Compound | Concentration (µM) | IL-1β Inhibition (%) |

|---|---|---|

| Compound A | 10 | 19.4 ± 0.4 |

| Compound B | 50 | 29.1 ± 4.8 |

| Compound C | 10 | 24.9 ± 6.3 |

Anti-cancer Activity

Piperidine derivatives have also been studied for their anti-cancer properties. A notable study demonstrated that certain piperidine analogues exhibited significant anti-angiogenic activity, effectively blocking blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model . These compounds also showed promising DNA cleavage activities, indicating potential mechanisms for inducing cytotoxicity in cancer cells.

Table 2: Anti-cancer Activity of Piperidine Derivatives

| Compound | Anti-angiogenic Activity (CAM Model) | DNA Cleavage Activity |

|---|---|---|

| Compound D | Significant | Yes |

| Compound E | Moderate | No |

| Compound F | High | Yes |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have played a crucial role in understanding how modifications to the piperidine structure influence its biological activity. For example, the introduction of electron-withdrawing or electron-donating groups at specific positions on the phenyl ring has been shown to enhance or diminish the efficacy of these compounds .

Case Study 1: Inhibition of Lysosomal Phospholipase A2

In a study focused on lysosomal phospholipase A2 inhibition, several piperidine derivatives were evaluated for their ability to inhibit enzyme activity. The results indicated that some compounds could inhibit PLA2G15 with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for conditions associated with phospholipidosis .

Case Study 2: Dual Cholinesterase Inhibition

Another significant application of piperidine derivatives is in Alzheimer's disease therapy. Certain compounds have been identified that inhibit both acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial targets in Alzheimer's treatment. These compounds demonstrated improved brain exposure and antioxidant properties due to the incorporation of piperidine into their structure .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Properties

Research indicates that piperidine derivatives can act as inhibitors of the NLRP3 inflammasome, a crucial component in inflammatory responses. A study demonstrated that compounds derived from piperidine could concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting their potential as anti-inflammatory agents .

1.2 Inhibition of Enzymatic Activity

Piperidine derivatives have been identified as inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a significant role in metabolic syndrome, and its inhibition could lead to therapeutic strategies for managing conditions like obesity and diabetes .

Pharmacological Insights

2.1 Antitumor Activity

The compound has been explored for its potential in cancer therapy, particularly as a small molecule inhibitor targeting the PD-1/PD-L1 immune checkpoint pathway. This pathway is pivotal in tumor immunotherapy, and compounds that can modulate this interaction are of great interest for developing cancer treatments .

2.2 Lipid Metabolism Disorders

Piperidine derivatives have also shown promise in treating lipid metabolism disorders. They are being investigated for their ability to manage conditions such as hyperlipidemia and fatty liver disease by modulating lipid profiles and improving metabolic health .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)- involves several steps that include coupling reactions and modifications of the piperidine ring. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. For instance, modifications to the phenoxy group or the piperidine ring can significantly alter biological activity, highlighting the importance of SAR studies in drug development .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| MDPI Study on NLRP3 Inhibitors | Identified piperidine derivatives that inhibit IL-1β release by up to 39% | Potential anti-inflammatory therapies |

| Patent on 11β-HSD1 Inhibitors | Demonstrated efficacy in metabolic syndrome models | Treatment for obesity and diabetes |

| Research on PD-1/PD-L1 Inhibitors | Showed promise in enhancing immune response against tumors | Cancer immunotherapy |

Chemical Reactions Analysis

Acylation and Functionalization

The acetyl-phenoxy group is introduced via acylation:

-

Acyl Chloride Formation : Carboxylic acid intermediates (e.g., 2-chlorophenylacetic acid) are converted to acyl chlorides using SOCl₂/DMF .

-

Nucleophilic Substitution : The acyl chloride reacts with tert-butyl piperidin-4-ylcarbamate to form an intermediate, followed by deprotection to yield the free amine .

Example Reaction Pathway

Mitsunobu Coupling for Phenoxy Group Attachment

The phenoxyacetyl moiety is installed via Mitsunobu reaction:

-

Reagents : Diisopropylazodicarboxylate (DIAD), triphenylphosphine (PPh₃) .

-

Substrate : 3-Hydroxyphenyl methanone derivatives react with N-Boc-4-hydroxymethylpiperidine under Mitsunobu conditions to form ether linkages .

Key Advantages : High regioselectivity and compatibility with acid-sensitive groups .

Modification of the Piperidine Core

The piperidine ring undergoes structural modifications to enhance bioactivity:

-

N-Alkylation : Alkylation with 1,3-dibromopropane followed by nucleophilic substitution with methylamine introduces N-methyl groups .

-

Cyanoguanidine Incorporation : Reaction of the free amine with diphenyl cyanocarbonimidate forms cyanoguanidine derivatives (e.g., compounds 12 , 13 ) .

Biological Relevance : These modifications influence anti-pyroptotic and anti-inflammatory activity .

Deprotection and Functional Group Interconversion

Critical deprotection steps enable further derivatization:

-

tert-Butyl Ester Cleavage : TFA-mediated deprotection in dichloromethane .

-

Sulfonation : Base-catalyzed arylsulfonation introduces sulfonyl groups, enhancing solubility and target affinity .

Comparative Reactivity of Substituents

The 4-chlorobenzoyl group exhibits electrophilic character, participating in:

-

Nucleophilic Aromatic Substitution : Reacts with amines under catalytic conditions (e.g., K₂CO₃, DMF, 100°C) .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling potential via halogen exchange, though not explicitly documented in the provided sources.

Stability and Degradation Pathways

Comparison with Similar Compounds

Piperidine Derivatives with Acyl/Amide Substituents

Table 1: Key Structural and Functional Comparisons

Key Observations :

- The 4-chlorobenzoyl group is critical for MAGL inhibition, as seen in G1 (IC₅₀ = 840 nM) .

- Substitution of the piperidine ring (e.g., with piperazine) abolishes activity, highlighting the necessity of the piperidine core .

- AChE inhibitors like E2020 achieve nanomolar potency through bulky aromatic substituents (e.g., indanone), suggesting that steric and electronic effects modulate target selectivity .

Piperidine vs. Piperazine Derivatives

Table 2: Ring System Comparisons

Key Observations :

- Piperazine derivatives (e.g., 1-(4-chlorobenzoyl)piperazine) lack MAGL inhibitory activity, emphasizing the piperidine ring's role in maintaining conformational stability for target engagement .

- Piperidine’s six-membered ring allows for optimal spatial arrangement of substituents compared to piperazine’s smaller ring and different nitrogen positioning .

Chlorobenzoyl vs. Other Acyl Groups

- 4-Chlorobenzoyl : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding (e.g., G1’s MAGL inhibition) .

- Acetyl : In N-acetyl-4-(4-chlorobenzoyl)-piperidine, the acetyl group may stabilize the molecule via hydrogen bonding, though activity data are lacking .

- Benzyl : In E2020, the benzyl group contributes to AChE binding via π-π stacking interactions .

Phenoxyacetyl vs. Alternative Linkers

- In contrast, shorter linkers (e.g., direct benzoylation) may reduce potency due to restricted spatial flexibility .

Structural Insights from Crystallography

- Crystal structures of related compounds (e.g., 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}-benzamide) reveal that substituent orientation on the piperidine ring directly affects molecular packing and intermolecular interactions .

- The 4-chlorobenzoyl group often participates in halogen bonding with protein residues, as observed in MAGL inhibitor complexes .

Preparation Methods

Synthesis of 4-(4-Chlorobenzoyl)phenol

The preparation begins with the formation of the substituted benzophenone intermediate:

- Weinreb–Nahm Ketone Synthesis :

Piperidine Fragment Preparation

N-Boc Protection :

Mitsunobu Coupling :

- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate reacts with 4-(4-chlorobenzoyl)phenol

- Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh3)

- Conditions : Anhydrous THF, 0°C to room temperature, 24-hour reaction

- Yield : 68–72% of tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate

Deprotection and Acetylation

Boc Removal :

- Treatment with HCl in dioxane (4M)

- Conditions : 0°C to room temperature, 2-hour reaction, yielding free amine intermediate

Acetylation :

Two-Step Friedel-Crafts Acylation Approach

Initial Chloroacetylation

Piperidine Activation :

Friedel-Crafts Acylation :

Phenoxyacetyl Coupling

- Nucleophilic Substitution :

Comparative Analysis of Synthetic Methods

Process Optimization Strategies

Solvent System Modifications

Catalytic Enhancements

Green Chemistry Approaches

- Microwave-assisted Mitsunobu coupling (150W, 80°C):

Analytical Characterization Data

Spectroscopic Properties

| Technique | Key Signals |

|---|---|

| 1H NMR (400MHz, CDCl3) | δ 7.75 (d, J=8.4Hz, 2H, ArH), 7.45 (d, J=8.4Hz, 2H, ArH), 4.65 (s, 2H, OCH2), 3.85–3.75 (m, 4H, piperidine-H) |

| 13C NMR (100MHz, CDCl3) | δ 195.2 (C=O), 165.4 (Ar-C=O), 138.6–126.8 (Ar-C), 66.4 (OCH2), 48.3 (piperidine-NCH2) |

| HRMS (ESI+) | m/z calc. for C20H20ClNO3 [M+H]+: 358.1214, found: 358.1211 |

Purity Assessment

| Method | Results |

|---|---|

| HPLC (C18 column) | 95.2% purity (254nm) |

| Elemental Analysis | C 67.01% (calc 67.13%), H 5.58% (5.63%) |

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

| Reagent | Mitsunobu Route Cost/kg ($) | Friedel-Crafts Route Cost/kg ($) |

|---|---|---|

| DIAD | 420 | – |

| AlCl3 | – | 12 |

| 4-Chlorobenzoyl chloride | 78 | 85 |

Waste Stream Management

- Mitsunobu approach generates 8.2 kg waste/kg product (primarily phosphine oxides)

- Friedel-Crafts method produces 4.7 kg waste/kg product (aluminum salts)

Q & A

Q. What are the optimal synthetic routes for Piperidine, 1-((4-(4-chlorobenzoyl)phenoxy)acetyl)-, and how can reaction yields be improved?

Methodological Answer: The synthesis of structurally related piperidine derivatives often involves multi-step reactions. For example, in analogous compounds, a key step is the acetylation of phenoxy intermediates using dichloromethane as a solvent and sodium hydroxide for pH adjustment . To optimize yields:

- Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC or HPLC, particularly after coupling reactions involving acetyl groups.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted starting materials.

Example yield improvement: A study on similar piperidine derivatives achieved 99% purity via sequential washes with saturated NaHCO₃ and brine to remove acidic/byproduct residues .

Q. What purification and characterization techniques are recommended for this compound?

Methodological Answer:

- Purification: Recrystallization from ethanol or methanol is effective for removing polar impurities. For non-polar byproducts, use flash chromatography with gradients of ethyl acetate in hexane .

- Characterization:

- NMR : ¹H and ¹³C NMR to confirm the presence of the acetyl-phenoxy moiety (e.g., δ ~2.1 ppm for acetyl CH₃) and piperidine ring protons (δ ~1.5–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ calculated for C₂₀H₂₁ClNO₄: 374.1158).

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

- Storage : Store in airtight containers at 2–8°C under inert gas (argon) to prevent hydrolysis of the acetyl group .

- Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal. Collect organic waste in halogenated solvent containers .

Advanced Research Questions

Q. How can crystallographic studies resolve ambiguities in the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and bond angles. For example:

- Grow crystals via slow evaporation of a saturated ethanol solution.

- Analyze torsion angles between the piperidine ring and the 4-chlorobenzoyl group to identify conformational flexibility.

- Compare with analogous structures (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) to validate intramolecular interactions like CH-π stacking .

Q. How can contradictory data in biological activity assays be addressed?

Methodological Answer: Contradictions may arise from impurities or solvent effects. Mitigation strategies include:

- Impurity Profiling : Use HPLC-MS to identify and quantify degradation products (e.g., hydrolyzed acetyl group). Reference standards for common impurities (e.g., 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic Acid) are available .

- Solvent Optimization : Replace DMSO with saline for in vitro assays to avoid solvent-induced cytotoxicity.

- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., known acetylcholinesterase inhibitors for neuroactivity studies) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~3.5) and permeability (Caco-2 cell model).

- Docking Studies : Dock the compound into target proteins (e.g., serotonin receptors) using AutoDock Vina. Focus on hydrogen bonding with the phenoxy oxygen and hydrophobic interactions with the chlorobenzoyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.